![molecular formula C34H38O12 B12373242 [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of acetyloxy groups and other functional groups through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(3S,7R)-5-[(3S,7S)-7-hydroxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate
- [(3S,7R)-5-[(3S,7S)-7-methoxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate
Uniqueness
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H38O12 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate |
InChI |
InChI=1S/C34H38O12/c1-17-9-7-11-33(43-17)13-21-23(15-41-33)27(37)31(5,45-19(3)35)29(39)25(21)26-22-14-34(12-8-10-18(2)44-34)42-16-24(22)28(38)32(6,30(26)40)46-20(4)36/h15-18H,7-14H2,1-6H3/t17?,18?,31-,32+,33-,34-/m1/s1 |
InChI Key |
XDRDZGUQBNNXLG-WDBHYTGXSA-N |
Isomeric SMILES |
CC1CCC[C@@]2(O1)CC3=C(C(=O)[C@](C(=O)C3=CO2)(C)OC(=O)C)C4=C5C[C@]6(CCCC(O6)C)OC=C5C(=O)[C@](C4=O)(C)OC(=O)C |
Canonical SMILES |
CC1CCCC2(O1)CC3=C(C(=O)C(C(=O)C3=CO2)(C)OC(=O)C)C4=C5CC6(CCCC(O6)C)OC=C5C(=O)C(C4=O)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


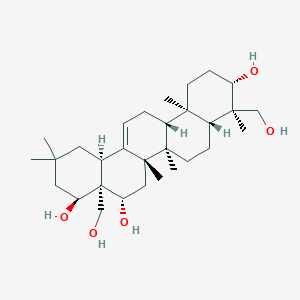
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
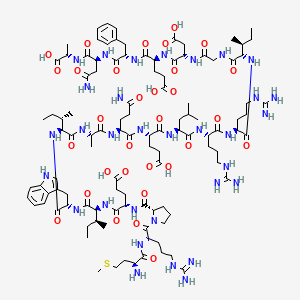
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
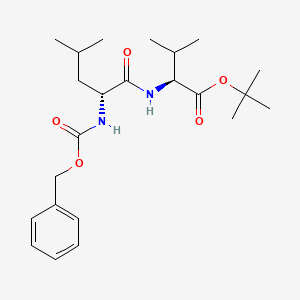
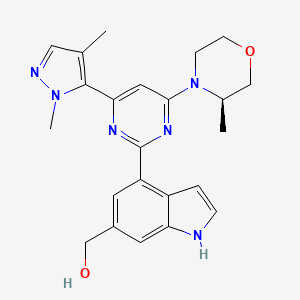
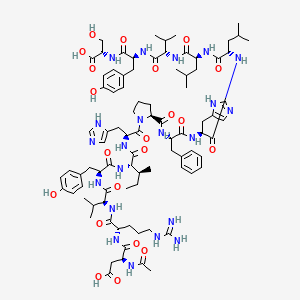
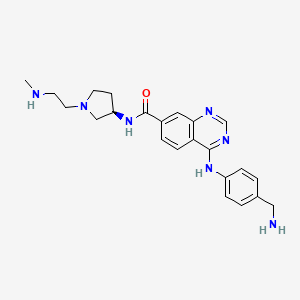
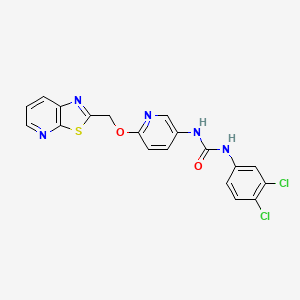
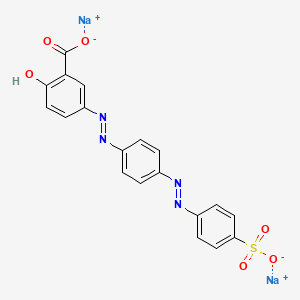
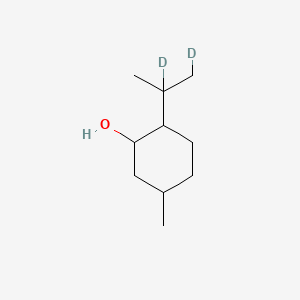
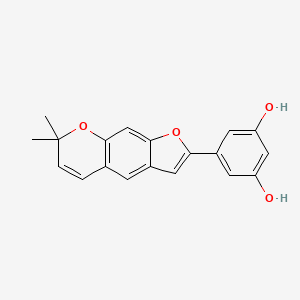

![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
